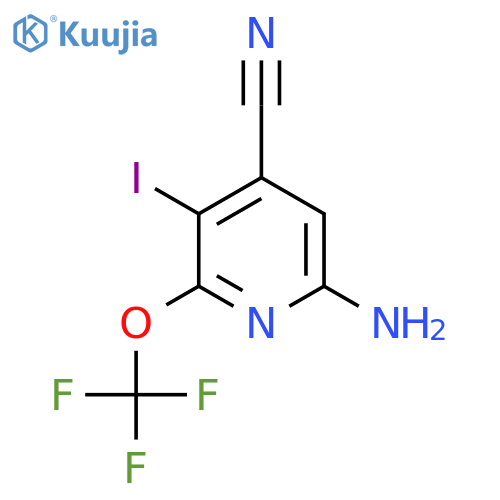

Cas no 1803977-29-8 (6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine)

1803977-29-8 structure

商品名:6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine

CAS番号:1803977-29-8

MF:C7H3F3IN3O

メガワット:329.01790356636

CID:4911214

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3F3IN3O/c8-7(9,10)15-6-5(11)3(2-12)1-4(13)14-6/h1H,(H2,13,14)

- InChIKey: ZEULTAGTDFXASM-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C#N)C=C(N)N=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 71.9

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003491-1g |

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine |

1803977-29-8 | 97% | 1g |

$1,831.20 | 2022-04-02 | |

| Alichem | A026003491-500mg |

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine |

1803977-29-8 | 97% | 500mg |

$940.80 | 2022-04-02 |

6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1803977-29-8 (6-Amino-4-cyano-3-iodo-2-(trifluoromethoxy)pyridine) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬